molecular formula C11H20N4O2S B15057647 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B15057647
M. Wt: 272.37 g/mol
InChI Key: ZSZSMKWCFIANIV-UHFFFAOYSA-N
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Description

1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a sulfur-containing piperazine derivative characterized by a pyrazole ring substituted with methyl groups at the 1- and 3-positions, linked to the piperazine moiety via a sulfonylethyl chain. Its molecular formula is C₁₁H₂₀N₄O₂S, with a molecular weight of 280.37 g/mol .

The pyrazole-sulfonyl-piperazine architecture is structurally distinct due to the electron-withdrawing sulfonyl group, which enhances metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C11H20N4O2S

Molecular Weight

272.37 g/mol

IUPAC Name

1-[2-(1,3-dimethylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C11H20N4O2S/c1-10-11(9-14(2)13-10)18(16,17)8-7-15-5-3-12-4-6-15/h9,12H,3-8H2,1-2H3

InChI Key

ZSZSMKWCFIANIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)CCN2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents on Pyrazole Piperazine Substitution Key Functional Groups Molecular Weight (g/mol) References
1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine 1,3-dimethyl Sulfonylethyl chain Sulfonyl, piperazine 280.37
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperazine 1-ethyl, 3,5-dimethyl Direct sulfonyl linkage Sulfonyl, piperazine 297.38
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)piperazine 1-ethyl, 5-methyl Benzyl and sulfonyl groups Sulfonyl, dichlorobenzyl 393.32
GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) N/A Bis(4-fluorophenyl)methoxy Piperazine, fluorophenyl 507.45

Key Observations :

Sulfonyl Linkage : Direct sulfonyl attachment (e.g., in ) lacks the ethyl spacer, which may limit conformational adaptability compared to the target compound.

Pharmacological Relevance : GBR-12909 () shares a piperazine core but targets dopamine transporters, highlighting how substituents dictate biological activity.

Pharmacological and Physicochemical Properties
  • Melting Points : Piperazine derivatives with sulfonyl groups exhibit melting points between 132–230°C , influenced by crystallinity from hydrogen bonding (e.g., sulfonamide derivatives in ).
  • Bioactivity : Pyrazole-sulfonyl-piperazines are explored for enzyme inhibition (e.g., ACAT-1 inhibitors in ), whereas GBR-12909 analogues target neurotransmitter transporters ().
  • Lipophilicity : The logP of the target compound is estimated at 1.8–2.2 , lower than dichlorobenzyl-substituted analogues (logP ~3.5) due to reduced aromaticity .

Biological Activity

The compound 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine (CAS No. 1708380-15-7) belongs to the class of pyrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C11H20N4O2SC_{11}H_{20}N_{4}O_{2}S, with a molecular weight of 272.37 g/mol. The compound features a piperazine ring substituted with a sulfonyl group linked to a dimethylpyrazole moiety, which is crucial for its biological activity.

PropertyValue
CAS Number1708380-15-7
Molecular FormulaC₁₁H₂₀N₄O₂S
Molecular Weight272.37 g/mol
Purity>96%

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to This compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a series of pyrazole derivatives demonstrated potent inhibitory activity against BRAF(V600E) and other kinases involved in tumor progression .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. A study found that certain pyrazole derivatives showed IC50 values comparable to established anti-inflammatory drugs . These findings suggest that This compound may serve as a potential candidate for treating inflammatory conditions.

Antibacterial Activity

In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been reported to possess antibacterial activity. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . This broad-spectrum activity makes these compounds attractive for further development as antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Modifications at various positions of the pyrazole ring and the piperazine structure can significantly influence their pharmacological properties. For example, substituents on the pyrazole ring can enhance binding affinity to target proteins or improve solubility and bioavailability .

Case Studies

  • Antitumor Study : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures to This compound exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Anti-inflammatory Evaluation : In an experimental model of inflammation, a derivative related to this compound was shown to reduce edema significantly compared to control groups, suggesting its potential use in treating inflammatory diseases .

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